2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one
Description
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one is a chemical compound that attracts attention due to its unique structural characteristics and potential applications. It is known for the presence of multiple functional groups, including chloro, methoxy, oxadiazole, and piperidine, which contribute to its diverse chemical behavior and interaction with biological systems.
Properties
IUPAC Name |
2-chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4/c1-11(17)14(21)20-7-5-16(22-2,6-8-20)15-18-13(19-24-15)12-3-9-23-10-4-12/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBHNYTZLAIXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C2=NC(=NO2)C3CCOCC3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one involves several key steps:
Formation of the oxadiazole ring: : Starting with appropriate carboxylic acid and hydrazine derivatives, the oxadiazole ring is formed via cyclization reactions.
Attachment of the oxan-4-yl group: : This involves nucleophilic substitution reactions, where an oxan-4-yl moiety is introduced to the oxadiazole ring.
Integration of the piperidine ring: : The piperidine ring is incorporated through amination reactions, forming a stable bond with the oxadiazole scaffold.
Final substitution to introduce the chloro and methoxy groups: : These groups are introduced through electrophilic and nucleophilic substitution reactions, ensuring the formation of the final compound.
Industrial Production Methods
Industrial production may utilize a more streamlined process with optimization for yield and purity. Key considerations include the selection of solvents, catalysts, and reaction conditions that ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form various oxidized derivatives.
Reduction: : The compound can be reduced at the oxadiazole ring or chloro group, leading to different products.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Involves reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizes nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed include oxidized methoxy derivatives, reduced oxadiazole or chloro derivatives, and substituted analogs where the chloro group is replaced by other functional groups.
Scientific Research Applications
2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Studied for its interaction with biological molecules and potential as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Binding to enzymes and receptors: : It can inhibit or activate enzyme activity, affecting biochemical pathways.
Pathway modulation: : Influences signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
1-Chloro-4-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butane-1-one: : Differs by the length of the carbon chain.
2-Chloro-1-[4-hydroxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one: : Variation in the functional groups (hydroxy instead of methoxy).
2-Fluoro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one: : Different halogen substitution (fluoro instead of chloro).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
